molecular formula C16H9ClO3 B13137114 2-Acetyl-1-chloroanthracene-9,10-dione CAS No. 183538-60-5

2-Acetyl-1-chloroanthracene-9,10-dione

Cat. No.: B13137114
CAS No.: 183538-60-5
M. Wt: 284.69 g/mol
InChI Key: AAPLNNAMZSVXCR-UHFFFAOYSA-N
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Description

2-Acetyl-1-chloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetyl group at the 2-position and a chlorine atom at the 1-position of the anthracene-9,10-dione structure. Anthracene derivatives are known for their applications in various fields, including organic electronics, dyes, and photophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-1-chloroanthracene-9,10-dione typically involves the chlorination of anthracene-9,10-dione followed by acetylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The acetylation step involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-1-chloroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photophysical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials

Mechanism of Action

The mechanism of action of 2-acetyl-1-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1-chloroanthracene-9,10-dione is unique due to the presence of both an acetyl group and a chlorine atom, which can influence its reactivity and photophysical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

183538-60-5

Molecular Formula

C16H9ClO3

Molecular Weight

284.69 g/mol

IUPAC Name

2-acetyl-1-chloroanthracene-9,10-dione

InChI

InChI=1S/C16H9ClO3/c1-8(18)9-6-7-12-13(14(9)17)16(20)11-5-3-2-4-10(11)15(12)19/h2-7H,1H3

InChI Key

AAPLNNAMZSVXCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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